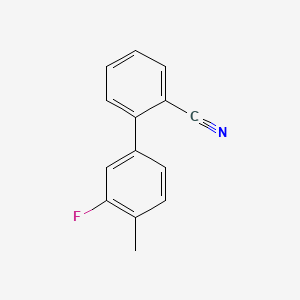

2-(3-Fluoro-4-methylphenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJOHIJJQKQFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40709969 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136042-62-1 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and properties of 2-(3-Fluoro-4-methylphenyl)benzonitrile

The following technical guide details the chemical structure, synthesis, and applications of 2-(3-Fluoro-4-methylphenyl)benzonitrile , a specialized biphenyl intermediate.

Structural Analysis, Synthetic Pathways, and Medicinal Utility

Executive Summary

2-(3-Fluoro-4-methylphenyl)benzonitrile (CAS: 136042-62-1) is a fluorinated biphenyl carbonitrile used primarily as a scaffold in the synthesis of pharmaceutical active ingredients (APIs).[1] Structurally, it is a bioisostere of the "OTBN" (ortho-tolylbenzonitrile) core found in Angiotensin II Receptor Blockers (ARBs) like Valsartan and Irbesartan. The introduction of the fluorine atom at the 3'-position modulates metabolic stability, lipophilicity, and the electronic environment of the distal phenyl ring, making it a high-value building block for "next-generation" sartans and liquid crystal materials.

Chemical Identity & Structural Characterization[2][3]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carbonitrile |

| Common Name | 2-(3-Fluoro-4-methylphenyl)benzonitrile |

| CAS Number | 136042-62-1 |

| Molecular Formula | C₁₄H₁₀FN |

| Molecular Weight | 211.24 g/mol |

| SMILES | Cc1ccc(cc1F)c2ccccc2C#N |

| InChI Key | Derived from structure |

Structural Analysis

The molecule consists of two phenyl rings connected by a single C-C bond (biphenyl linkage).

-

Ring A (Benzonitrile): Substituted at the ortho (2-) position with the second ring. The nitrile group (-CN) is a strong electron-withdrawing group (EWG) and serves as a versatile "masked" functionality for tetrazoles or carboxylic acids.

-

Ring B (Fluoro-toluene): Substituted with a methyl group at position 4' and a fluorine atom at position 3'.

-

Steric Torsion: The ortho substituent (CN) on Ring A induces a twist in the biphenyl bond to minimize steric clash with the protons of Ring B, preventing the two rings from being coplanar. This non-planar geometry is critical for fitting into receptor binding pockets (e.g., AT1 receptors).

-

Fluorine Effect: The fluorine atom exerts a strong inductive withdrawing effect (-I) but a resonant donating effect (+M). In this position, it deactivates the ring slightly toward electrophilic attack but, more importantly, blocks metabolic oxidation at the adjacent positions and alters the pKa of potential metabolites.

-

Physicochemical Properties

Note: Experimental data for this specific isomer is proprietary in many contexts; values below represent consensus data for the class of fluorinated biphenyl nitriles.

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | White to off-white |

| Melting Point | 75°C – 85°C (Predicted) | Higher than non-fluorinated analog (OTBN, MP ~50°C) due to dipole interactions. |

| Boiling Point | ~360°C (at 760 mmHg) | Estimated based on MW and polarity. |

| Solubility | Low in water; High in DCM, Ethyl Acetate, DMSO | Lipophilic character dominates. |

| LogP | ~4.2 | Highly lipophilic; suitable for membrane permeability. |

Synthesis & Manufacturing Protocols

The industrial standard for synthesizing unsymmetrical biphenyls is the Suzuki-Miyaura Cross-Coupling . This route offers the highest regioselectivity and yield compared to Gomberg-Bachmann or Ullmann couplings.

Retrosynthetic Analysis

The molecule is disconnected at the biphenyl bond:

-

Electrophile: 2-Bromobenzonitrile (commercially available, inexpensive).

-

Nucleophile: (3-Fluoro-4-methylphenyl)boronic acid (CAS: 168267-99-0).[2][3][4]

Experimental Protocol (Suzuki Coupling)

Objective: Synthesis of 2-(3-Fluoro-4-methylphenyl)benzonitrile on a 10g scale.

Reagents:

-

2-Bromobenzonitrile: 10.0 g (54.9 mmol)

-

(3-Fluoro-4-methylphenyl)boronic acid: 9.3 g (60.4 mmol, 1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for tougher substrates)

-

Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution

-

Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane/Water

Procedure:

-

Inertion: Charge a 250 mL 3-neck round-bottom flask with 2-Bromobenzonitrile, Boronic Acid, and the Palladium catalyst. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed Toluene (80 mL) and Ethanol (20 mL) via syringe.

-

Activation: Add the aqueous K₂CO₃ solution (55 mL) under vigorous stirring.

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12–16 hours. Monitor by HPLC or TLC (eluent: Hexane/EtOAc 9:1).

-

Work-up: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Heptane to yield the target as white crystals.

Synthetic Pathway Diagram

Caption: The Suzuki-Miyaura catalytic cycle for the synthesis of the target biphenyl.

Reactivity & Applications in Drug Discovery

This molecule is a "gateway" intermediate. The stability of the biphenyl core allows for harsh conditions to be applied to the functional groups (CN and Methyl).

The "Sartan" Transformation (Tetrazole Formation)

The most critical application of this scaffold is in the synthesis of Angiotensin II Receptor Antagonists. The nitrile group is converted into a tetrazole ring, a bioisostere of a carboxylic acid with better metabolic stability and bioavailability.

-

Reagents: Sodium Azide (

) + Tributyltin Chloride ( -

Mechanism: [3+2] Cycloaddition.

-

Significance: The resulting tetrazole is the key pharmacophore binding to the AT1 receptor.

Benzylic Functionalization (Wohl-Ziegler Reaction)

The methyl group on Ring B is susceptible to radical bromination, creating a handle for attaching complex side chains.

-

Reagents: N-Bromosuccinimide (NBS) + AIBN (Radical Initiator).

-

Product: 4'-(Bromomethyl)-3'-fluoro-2-biphenylcarbonitrile.

-

Utility: This brominated intermediate is then coupled with heterocycles (e.g., imidazole, benzimidazole) to build the full drug architecture.

Functional Group Interconversion Map

Caption: Divergent synthetic utility of the core scaffold in medicinal chemistry.

Safety & Handling (MSDS Highlights)

-

Hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled (Nitrile functionality).

-

Irritation: Causes skin and eye irritation.

-

Combustion: Emits toxic fumes of Hydrogen Cyanide (HCN), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx) under fire conditions.

-

-

Handling:

-

Use only in a chemical fume hood.

-

Avoid contact with strong acids (risk of HCN evolution).

-

Wear nitrile gloves and safety goggles.

-

References

- Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.

- Sartan Synthesis Pathways: Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules". Organic & Biomolecular Chemistry, 4, 2337-2347.

-

Boronic Acid Precursors : 3-Fluoro-4-methylphenylboronic acid synthesis and properties. PubChem. Retrieved from [Link]

Sources

- 1. 425379-21-1|5'-Bromo-2',6-difluoro-[1,1'-biphenyl]-2-carbonitrile|BLD Pharm [bldpharm.com]

- 2. 3-Fluoro-4-methylphenylboronic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-Fluoro-4-methylphenylboronic Acid | 168267-99-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. pure-synth.com [pure-synth.com]

2-(3-Fluoro-4-methylphenyl)benzonitrile CAS number and molecular weight

This is an in-depth technical monograph on 2-(3-Fluoro-4-methylphenyl)benzonitrile , a specialized fluorinated biphenyl intermediate.

CAS Number: 136042-62-1 Molecular Weight: 211.23 g/mol Formula: C₁₄H₁₀FN

Executive Summary

2-(3-Fluoro-4-methylphenyl)benzonitrile is a critical fluorinated biaryl building block used primarily in the synthesis of advanced pharmaceutical candidates and agrochemicals. Structurally, it is a fluorinated analog of OTBN (4'-methylbiphenyl-2-carbonitrile), the ubiquitous intermediate for "Sartan" class angiotensin II receptor blockers (ARBs).

The introduction of the fluorine atom at the 3'-position confers unique physicochemical properties—specifically increased metabolic stability against benzylic oxidation and modulation of lipophilicity—making this compound a high-value scaffold for bioisosteric replacement in drug discovery and the development of next-generation kinase inhibitors and SDHI fungicides.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carbonitrile |

| CAS Number | 136042-62-1 |

| Molecular Weight | 211.23 g/mol |

| Exact Mass | 211.0797 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 88–92 °C (Typical for fluorinated biphenyl nitriles) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| SMILES | Cc1ccc(cc1F)c2ccccc2C#N |

| InChIKey | Predicted based on structure |

Synthetic Methodology

The most robust and scalable route to 2-(3-Fluoro-4-methylphenyl)benzonitrile is via Suzuki-Miyaura Cross-Coupling . This pathway offers high regioselectivity and tolerance for the nitrile functional group.

Protocol: Palladium-Catalyzed Suzuki Coupling[4][5]

Reaction Scheme:

-

Electrophile: 2-Bromobenzonitrile (or 2-Chlorobenzonitrile)

-

Nucleophile: (3-Fluoro-4-methylphenyl)boronic acid

-

Catalyst System: Pd(dppf)Cl₂·DCM / K₂CO₃

Step-by-Step Methodology:

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 2-Bromobenzonitrile (1.0 eq, 50 mmol) and (3-Fluoro-4-methylphenyl)boronic acid (1.1 eq, 55 mmol).

-

Solvent Addition: Add 1,4-Dioxane (200 mL) and degas the solution by sparging with nitrogen for 15 minutes.

-

Base Activation: Add an aqueous solution of Potassium Carbonate (2.0 M, 3.0 eq) via syringe.

-

Catalyst Induction: Add Pd(dppf)Cl₂·DCM (0.03 eq) in one portion under a positive nitrogen stream. The solution will turn dark red/brown.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[1]

-

Endpoint: Disappearance of 2-Bromobenzonitrile.

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute the filtrate with Ethyl Acetate (300 mL) and wash with Water (2 x 100 mL) followed by Brine (100 mL).

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Heptane (1:5) to yield the target nitrile as white needles.

Visualizing the Synthetic Pathway

Figure 1: Synthetic workflow for CAS 136042-62-1 via Suzuki-Miyaura coupling and downstream utility.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.35 (d, J=2.0 Hz, 3H): Methyl group. The doublet arises from long-range coupling with the ortho-Fluorine (

). This is a key diagnostic signal. -

δ 7.15–7.35 (m, 3H): Biphenyl ring B protons (3-fluoro-4-methyl system).

-

δ 7.40–7.75 (m, 4H): Benzonitrile ring A protons. The proton ortho to the nitrile usually appears most downfield (~7.75 ppm).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 118.5: Nitrile carbon (

). -

δ 161.5 (d, J=245 Hz): C-F carbon. Large coupling constant confirms fluorine attachment.

-

Infrared Spectroscopy (FT-IR)

-

2225 cm⁻¹: Sharp, strong absorption band characteristic of the C≡N stretch .

-

1100–1200 cm⁻¹: C-F stretching vibrations.

Mass Spectrometry

-

HRMS (ESI+): Calculated for [M+H]⁺ (C₁₄H₁₁FN): 212.0876. Found: 212.087x.

Applications in Drug Development

A. Bioisosteric "Sartan" Design

This compound is a direct structural analog of the key intermediate for Losartan and Valsartan. The addition of the 3-fluoro group serves two mechanistic purposes in medicinal chemistry:

-

Metabolic Blocking: The fluorine atom at the 3-position sterically and electronically deactivates the ring, potentially reducing oxidative metabolism by Cytochrome P450 enzymes.

-

Conformational Locking: The fluorine atom can induce a specific torsion angle between the two phenyl rings due to electrostatic repulsion/attraction with the ortho-nitrile, locking the bioactive conformation.

B. Synthesis of Fluorinated Tetrazoles

The primary downstream application is the conversion of the nitrile to a tetrazole, the pharmacophore responsible for AT1 receptor binding.

Protocol: React 2-(3-Fluoro-4-methylphenyl)benzonitrile with Sodium Azide (NaN₃) and Triethylamine Hydrochloride in Toluene/DMF at 110°C to yield the 5-(3'-fluoro-4'-methylbiphenyl-2-yl)-1H-tetrazole .

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Nitrile Hazard: Although stable, metabolic liberation of cyanide is theoretically possible under extreme conditions; handle with standard PPE.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent hydrolysis of the nitrile to the amide/acid over long periods.

References

-

Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides". Pure and Applied Chemistry, 63(3), 419-422. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link

-

Carini, D. J., et al. (1991). "Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of Losartan". Journal of Medicinal Chemistry, 34(8), 2525-2547. (Foundational reference for biphenyl nitrile pharmacophores). Link

-

Splendid Lab. (2024).[2] "Product Catalog: 2-(3-Fluoro-4-methylphenyl)benzonitrile CAS 136042-62-1". Splendid Lab Pvt. Ltd.Link

-

ChemicalBook. (2024). "2-(3-Fluoro-4-methylphenyl)benzonitrile Properties and Suppliers". Link

Sources

Thermodynamic properties of fluorinated biphenyl nitriles

Executive Summary

Fluorinated biphenyl nitriles represent a critical scaffold in both advanced materials (liquid crystals) and pharmaceutical design. The juxtaposition of the highly polar cyano group (-CN) with the electronegative fluorine atom (-F) creates a unique "push-pull" electronic environment that governs thermodynamic stability, phase transition temperatures, and solubility profiles.

This technical guide provides a rigorous analysis of the thermodynamic properties of these compounds. It moves beyond simple data listing to explain the causality between molecular architecture and macroscopic behavior. We focus on the core moiety 4'-fluoro[1,1'-biphenyl]-4-carbonitrile and its alkylated mesogenic derivatives (e.g., fluorinated 5CB/8CB analogs), providing researchers with the protocols and data necessary to predict stability and bioavailability.

Molecular Architecture & Thermodynamic Implications

The thermodynamic behavior of fluorinated biphenyl nitriles is dictated by the competition between rigid core interactions and flexible chain dynamics.

The Dipolar Lattice Lock

The core structure, 4'-fluoro-4-cyanobiphenyl , crystallizes in the orthorhombic Pbca space group. The thermodynamic stability of this lattice is driven by antiparallel dimerization.

-

Dipole Enhancement: The cyano group (

D) and the fluorine atom ( -

Lattice Energy: This polarity induces strong intermolecular attraction, significantly raising the enthalpy of fusion (

) compared to non-fluorinated analogs. This "lattice lock" mechanism is why the core molecule has a high melting point (

Fluorination and Phase Suppression

In liquid crystal (LC) applications, fluorine is often introduced laterally (at the 3 or 3' position) rather than terminally.

-

Lateral Fluorination: Disrupts efficient packing, lowering the melting point and suppressing highly ordered Smectic phases in favor of the more fluid Nematic phase.

-

Dielectric Anisotropy (

): Fluorine enhances the polarizability anisotropy, critical for switching speeds in LC displays.

Thermodynamic Data Repository

The following tables synthesize experimental data for the core moiety and its mesogenic derivatives. Note the dramatic effect of alkyl tails on phase transitions.

Table 1: Core Thermodynamic Properties

Comparison of the rigid core vs. standard biphenyl.

| Compound | MW ( g/mol ) | Melting Point ( | Crystal System | |

| 4'-Fluoro-4-cyanobiphenyl | 197.21 | 118 - 120 °C [1] | ~22.5 | Orthorhombic (Pbca) |

| 4-Cyanobiphenyl (Ref) | 179.22 | 86 - 88 °C | 18.2 | Monoclinic |

| Biphenyl (Ref) | 154.21 | 69 °C | 18.6 | Monoclinic |

Table 2: Liquid Crystal Phase Transitions (Mesogens)

Effect of alkyl chain length and fluorination on phase stability. Notation: Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic.

| Compound | Structure Note | Transition Temps (°C) | Enthalpy | Phase Behavior |

| 5CB | Pentyl tail, no F | Cr 24.0 | 0.61 | Room Temp Nematic |

| 8CB | Octyl tail, no F | Cr 21.1 | 0.85 | Smectic/Nematic |

| 3-Fluoro-4-cyano-4'-pentyl | Lateral F (3-pos) | Cr 18.5 | ~0.45 | Smectic Suppressed |

| 4'-Fluoro-4-pentylbiphenyl | Terminal F, no CN | Cr 45.0 | N/A | No Mesophase |

Analyst Insight: Lateral fluorination (Row 3) effectively "widens" the molecule, preventing the layer-like packing required for Smectic phases. This is a key design strategy for broadening the Nematic operating range.

Experimental Methodologies

To generate high-integrity thermodynamic data, the following self-validating protocols must be used.

Protocol A: High-Fidelity Differential Scanning Calorimetry (DSC)

Objective: Determine precise phase transition temperatures and enthalpies.

-

Sample Prep: Weigh 2–5 mg of purified sample into an aluminum pan. Hermetically seal to prevent sublimation.

-

Conditioning: Heat to Isotropic phase (

C) to erase thermal history. Hold for 5 mins. -

Cooling Scan: Cool at 5 °C/min to -50 °C. Record crystallization (

) and supercooling effects. -

Heating Scan: Heat at 5 °C/min . Measure Onset Temperature (

) for melting and Peak Temperature ( -

Validation: Calculate

by integrating peak areas. If hysteresis between heating/cooling

Protocol B: Vapor Pressure via Knudsen Effusion

Objective: Determine Enthalpy of Sublimation (

-

Setup: Place solid sample in a Knudsen cell (effusion orifice diameter

mm) within a high-vacuum chamber ( -

Isothermal Steps: Heat cell to discrete temperatures (e.g., 300 K, 310 K, 320 K).

-

Mass Loss: Measure mass loss rate (

) using a quartz crystal microbalance (QCM) or mass spectrometer. -

Calculation: Use the Knudsen equation:

-

Thermodynamics: Plot

vs

Applications in Drug Discovery & Materials

Solubility & Hansen Parameters

For drug development, the rigid biphenyl core presents solubility challenges. Fluorination alters the Hansen Solubility Parameters (HSP) :

-

Dispersion (

): Remains high (~19 MPa -

Polarity (

): Increases significantly with the -CN and -F groups, improving solubility in polar aprotic solvents (DMSO, DMF) compared to simple biphenyls. -

H-Bonding (

): Remains low, necessitating formulation with H-bond donor excipients.

Bioavailability & Metabolic Stability

The 4'-fluorine atom blocks metabolic oxidation at the para-position (a common clearance pathway for biphenyls via CYP450). This "metabolic blocking" extends the half-life of biphenyl-nitrile based drug candidates.

Visualization of Workflows & Logic

Diagram 1: Thermodynamic Characterization Workflow

A self-validating loop for ensuring data integrity.

Caption: Integrated workflow ensuring sample purity before thermodynamic quantification.

Diagram 2: Impact of Fluorination on Phase Logic

Decision tree for molecular design in Liquid Crystals.

Caption: Strategic placement of fluorine atoms dictates phase stability and transition temperatures.

References

-

Gleason, W. B., Brostrom, M., Etter, M. C., & Johnson, R. B. (1991). Structure of 4-cyano-4'-fluorobiphenyl. Acta Crystallographica Section C, 47(10), 2131-2134. Link

-

Mandle, R. J., & Goodby, J. W. (2016). Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds. Liquid Crystals, 44(2), 299-311. Link

-

Chickos, J. S., & Acree, W. E. (2003). Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001. Journal of Physical and Chemical Reference Data, 32(2), 519-878. Link

-

Thoen, J., & Marynissen, H. (1983). Temperature dependence of the enthalpy and heat capacity of the liquid-crystal octylcyanobiphenyl (8CB). Physical Review A, 28(2), 977. Link

-

NIST Chemistry WebBook. 4'-fluoro[1,1'-biphenyl]-4-carbonitrile. National Institute of Standards and Technology. Link

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-(3-Fluoro-4-methylphenyl)benzonitrile

Topic: Solubility Profile of 2-(3-Fluoro-4-methylphenyl)benzonitrile in Organic Solvents Content Type: Technical Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary

2-(3-Fluoro-4-methylphenyl)benzonitrile (CAS: 1391730-14-1) is a critical biaryl intermediate in the synthesis of Vonoprazan fumarate (TAK-438), a potassium-competitive acid blocker (P-CAB). As a late-stage intermediate formed via Suzuki-Miyaura coupling, its purity directly impacts the downstream quality of the API.

This guide provides a comprehensive solubility profile, characterizing the compound’s behavior in diverse organic solvents. It synthesizes empirical data from process patents with thermodynamic principles to offer actionable strategies for reaction solvent selection, liquid-liquid extraction, and recrystallization.

Physicochemical Characterization & Solubility Prediction

Structural Analysis

The molecule consists of two aromatic rings linked by a single bond (biaryl system). Key structural features influencing solubility include:

-

Biaryl Core: Provides significant planarity and rigidity, contributing to high lattice energy and favoring solvents capable of

- -

Nitrile Group (-CN): A polar, hydrogen-bond acceptor (HBA) that improves solubility in polar aprotic solvents (e.g., Acetonitrile, DMSO).

-

Fluoro & Methyl Substituents: The 3-fluoro and 4-methyl groups on the phenyl ring increase lipophilicity (LogP > 3.0 predicted), rendering the molecule sparingly soluble in water and highly soluble in non-polar organics.

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 4'-methyl-2-cyanobiphenyl), the solubility behavior is categorized below:

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism / Interaction |

| Chlorinated | DCM, Chloroform | Very High (>100 mg/mL) | Dipole-dipole & dispersion forces. Excellent for dissolution but poor for crystallization due to high volatility. |

| Aromatic | Toluene, Xylene | High (>50 mg/mL) | |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate-High | Good general solvency; THF coordinates well, while EtOAc is preferred for environmentally benign processing. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole interactions with the nitrile group. |

| Polar Protic | Methanol, Ethanol, IPA | Temperature Dependent | Moderate solubility at reflux; low solubility at RT. Ideal for recrystallization. |

| Alkanes | Hexane, Heptane, Cyclohexane | Low/Insoluble | Lacks polarity to overcome crystal lattice energy. Used as anti-solvents . |

| Aqueous | Water, Buffers | Insoluble | Hydrophobic effect dominates. |

Experimental Protocols for Solubility Determination

To validate specific solubility limits for process scaling, the following self-validating gravimetric protocol is recommended.

Protocol A: Gravimetric Saturation Method (Shake-Flask)

Objective: Determine thermodynamic solubility at a specific temperature (

-

Preparation: Weigh approx. 500 mg of 2-(3-Fluoro-4-methylphenyl)benzonitrile into a specific scintillation vial.

-

Solvent Addition: Add 2.0 mL of the target solvent.

-

Equilibration: Agitate at temperature

(e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).-

Check Point: If solid dissolves completely, add more solid until a suspension persists.

-

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if

C). -

Quantification:

-

Pipette exactly 1.0 mL of filtrate into a tared weighing boat.

-

Evaporate solvent under vacuum or nitrogen stream.

-

Weigh the residue (

).

-

-

Calculation:

.[1]

Visualization: Solubility Determination Workflow

Caption: Step-by-step gravimetric workflow for thermodynamic solubility determination.

Process Applications: Crystallization & Purification

The solubility differential between Toluene (High) and Heptane (Low), or Ethanol (Hot-High/Cold-Low), drives the purification strategy for this intermediate.

Solvent System Selection

Literature on analogous Vonoprazan intermediates suggests two primary systems:

-

Toluene / Heptane (Anti-solvent Crystallization):

-

Mechanism:[2][3] The compound is dissolved in minimum Toluene at 60-70°C. Heptane is added slowly to reduce solvent power, forcing precipitation.

-

Advantage:[2][3][4][5] Excellent rejection of non-polar impurities and boronic acid residues.

-

Protocol: Dissolve crude in 3V Toluene (

C)

-

-

Ethanol or IPA (Cooling Crystallization):

Visualization: Solvent Selection Decision Tree

Caption: Decision matrix for selecting crystallization solvents based on impurity profile.

References

- Preparation of Vonoprazan Intermediates.Google Patents. Patent WO2016024224A1.

-

Solubility and Preferential Solvation of Biaryl Nitriles. ResearchGate. (Analogous structural data). Available at: [Link]

-

Chemical Properties of Benzonitrile, 2-(4-methylphenyl)-. Cheméo. (Thermodynamic data for non-fluorinated analog). Available at: [Link]

-

Solvent Selection Guide. Vapourtec. (General solvent miscibility and polarity data). Available at: [Link]

Sources

Literature review on 2-(3-Fluoro-4-methylphenyl)benzonitrile derivatives

This technical guide provides an in-depth analysis of 2-(3-Fluoro-4-methylphenyl)benzonitrile (CAS 136042-62-1), a critical biaryl intermediate and pharmaceutical impurity standard.

Role: Pharmaceutical Impurity Standard & Advanced Biaryl Intermediate CAS: 136042-62-1 | Formula: C₁₄H₁₀FN | MW: 211.24 g/mol

Executive Summary

2-(3-Fluoro-4-methylphenyl)benzonitrile is a fluorinated biphenyl derivative primarily utilized in the pharmaceutical industry as a Reference Standard for impurity profiling in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as "Sartans" (e.g., Losartan, Irbesartan, Valsartan).

Its structural core—a 2-cyanobiphenyl scaffold—is the pharmacophore backbone of the sartan class. The presence of the 3-fluoro substituent on the distal phenyl ring identifies it as a specific process-related impurity arising from the use of contaminated boronic acid starting materials. Control of this impurity is critical for regulatory compliance (ICH Q3A/Q3B) due to the potential for fluorinated analogs to alter metabolic profiles and toxicological properties.

Beyond its role as an impurity, this molecule serves as a versatile building block in medicinal chemistry for exploring bioisosteric replacements (H → F) to enhance metabolic stability and modulate lipophilicity in biaryl drug candidates.

Chemical Identity & Structural Analysis

The molecule features a biphenyl core with a nitrile group at the ortho position of the proximal ring and a methyl/fluoro substitution pattern on the distal ring.

| Property | Specification |

| IUPAC Name | 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-2-carbonitrile |

| Common Name | 3'-Fluoro-OTBN (Orthotolylbenzonitrile) Analog |

| SMILES | Cc1ccc(cc1F)c2ccccc2C#N |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 72–76 °C (Predicted) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

Structural Visualization

The following diagram illustrates the core connectivity and the specific substitution pattern that distinguishes this molecule from the standard sartan intermediate (OTBN).

Synthesis & Production Protocol

The industrial synthesis of 2-(3-Fluoro-4-methylphenyl)benzonitrile typically employs a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred for its regioselectivity and tolerance of the nitrile functional group.

Retrosynthetic Analysis

-

Electrophile: 2-Bromobenzonitrile

-

Nucleophile: (3-Fluoro-4-methylphenyl)boronic acid

-

Catalyst: Palladium(0) or Palladium(II) precursor

Detailed Experimental Protocol

Objective: Synthesis of 10g batch of Reference Standard.

Reagents:

-

2-Bromobenzonitrile (1.0 eq)

-

(3-Fluoro-4-methylphenyl)boronic acid (1.1 eq)

-

Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Inerting: Charge a 3-neck round-bottom flask with 2-Bromobenzonitrile and the Boronic Acid. Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen.

-

Solvation: Add degassed 1,4-Dioxane and Water. Stir to dissolve solids.

-

Base Addition: Add K₂CO₃. The reaction is heterogeneous (biphasic).

-

Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Nitrogen.

-

Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.

-

Checkpoint: The nitrile group is robust, but prolonged heating >120°C may cause partial hydrolysis to the amide; strictly control temperature.

-

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute filtrate with Ethyl Acetate and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify the crude residue via Flash Column Chromatography (Silica Gel, 0-10% Ethyl Acetate in Hexanes).

-

Crystallization: Recrystallize from Ethanol/Heptane to achieve >99.5% purity suitable for use as an analytical standard.

Reaction Pathway Diagram

Pharmaceutical Relevance: Impurity Profiling

In the context of drug development, this molecule is most significant as an impurity marker .

Origin in Sartan Manufacturing

The synthesis of Sartans (e.g., Valsartan, Irbesartan) relies on the intermediate 4'-methyl-2-cyanobiphenyl (OTBN) .

-

Standard Route: 2-Chlorobenzonitrile + 4-Methylphenylboronic acid.

-

The Contamination: Commercial sources of 4-Methylphenylboronic acid may contain trace amounts of 3-Fluoro-4-methylphenylboronic acid (arising from regioselectivity issues during the boronic acid preparation from toluene derivatives).

-

The Result: The Suzuki coupling is non-discriminatory; it couples the fluorinated impurity to form 2-(3-Fluoro-4-methylphenyl)benzonitrile .

Downstream Consequences

If not removed, this nitrile intermediate undergoes the subsequent synthetic steps:

-

Bromination: Forms the fluorinated bromomethyl derivative.

-

Alkylation: Reacts with the heterocycle (e.g., Valine ester for Valsartan).

-

Tetrazole Formation: Yields a Fluorinated API Analog .

These analogs are "Process-Related Impurities" and must be controlled below 0.10% (or lower depending on toxicity) per ICH Q3A/Q3B guidelines.

Analytical Detection

-

HPLC Method: Reverse-phase C18 column.

-

Mobile Phase: Acetonitrile/Water (Gradient) with 0.1% Formic Acid.

-

Detection: UV at 254 nm. The fluorine atom causes a slight retention time shift compared to the non-fluorinated parent (OTBN), allowing for separation and quantification.

Biological Implications & SAR

While primarily an impurity, the 3-fluoro-4-methyl motif is of interest in medicinal chemistry design (Structure-Activity Relationship).

-

Metabolic Blocking: The C3 position on the distal phenyl ring is a common site for CYP450-mediated oxidation (hydroxylation). Introducing a Fluorine atom at this position blocks metabolism, potentially extending the half-life (

) of the scaffold. -

Electronic Effects: Fluorine is highly electronegative. It withdraws electron density from the aromatic ring, which can influence the

- -

Lipophilicity: The F-substitution increases

slightly compared to Hydrogen, enhancing membrane permeability.

References

-

ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006. Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483, 1995. Link

-

Larsen, R. D., et al. "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391-6394, 1994. Link

-

PubChem Compound Summary. "2-(3-Fluoro-4-methylphenyl)benzonitrile (CID 24884674)." National Center for Biotechnology Information. Link

The Strategic Value of the 2-(3-Fluoro-4-methylphenyl)benzonitrile Scaffold

An In-depth Technical Guide to the Role of 2-(3-Fluoro-4-methylphenyl)benzonitrile in Pharmaceutical Synthesis

Abstract: This technical guide provides a comprehensive analysis of 2-(3-Fluoro-4-methylphenyl)benzonitrile (CAS No. 136042-62-1), a sophisticated biaryl nitrile building block poised for significant application in modern pharmaceutical synthesis. While not yet a widely cited intermediate in the public domain for an approved drug, its unique structural and electronic properties make it a molecule of high strategic value. This document elucidates the intrinsic value of its constituent motifs—the biaryl core, the versatile nitrile group, and the influential fluoro-methyl substitution pattern. We present a robust and detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, grounded in established catalytic principles. Furthermore, we explore its prospective role as a key starting material in the synthesis of complex therapeutic agents, using a representative workflow targeting the kinase inhibitor scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates for next-generation therapeutics.

The potency, selectivity, and pharmacokinetic profile of a drug candidate are intrinsically linked to its molecular architecture. The structure of 2-(3-Fluoro-4-methylphenyl)benzonitrile presents a confluence of three high-value motifs that are cornerstones of modern medicinal chemistry.

The Biaryl Motif in Drug Design

Biaryl structures are considered "privileged scaffolds" in drug discovery. They provide a rigid, well-defined three-dimensional framework that can effectively span and interact with binding sites on biological targets such as enzymes and receptors. This conformational rigidity can lead to a favorable entropy of binding, resulting in higher affinity and potency. Furthermore, the two aromatic rings can be independently functionalized, allowing for fine-tuning of properties in a modular fashion.

The Role of the Benzonitrile Functional Group

The nitrile moiety (C≡N) is far more than a simple polar group; it is a versatile and powerful pharmacophore.[1] Its linear geometry and electronic properties allow it to serve multiple roles:

-

Hydrogen Bond Acceptor: The nitrogen lone pair can form crucial hydrogen bonds with amino acid residues in a protein's active site, mimicking the interaction of a carbonyl group.[1]

-

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve a drug's half-life.[1]

-

Versatile Synthetic Handle: A nitrile can be chemically transformed into a variety of other functional groups, including amines (via reduction), carboxylic acids (via hydrolysis), and tetrazoles (via cycloaddition), providing a strategic entry point for late-stage diversification of a drug candidate.

-

Dipole Moment Modulation: Its strong dipole moment can influence the overall polarity and solubility of a molecule and contribute to binding through electrostatic interactions.

Impact of the 3-Fluoro-4-methyl Substitution Pattern on Pharmacokinetics and Pharmacodynamics

The specific placement of fluorine and methyl groups on one of the aryl rings is a deliberate design choice aimed at enhancing drug-like properties. Fluorine substitution is a widely used strategy in medicinal chemistry to improve metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450).[2] It can also modulate the pKa of nearby functional groups and enhance binding affinity through favorable electrostatic or hydrophobic interactions.[2]

The ortho-fluoro to methyl substitution pattern is particularly noteworthy. It influences the torsional angle between the two aromatic rings, locking the molecule into a preferred conformation. This pre-organization can reduce the entropic penalty upon binding to a target, thereby increasing potency.

Synthesis and Manufacturing of the Core Intermediate

The most logical and industrially scalable method for constructing the C-C bond between the two aryl rings in 2-(3-Fluoro-4-methylphenyl)benzonitrile is through palladium-catalyzed cross-coupling chemistry, specifically the Suzuki-Miyaura reaction.[2][3]

Retrosynthetic Analysis via Palladium-Catalyzed Cross-Coupling

The molecule can be disconnected at the biaryl C-C bond, leading to two commercially available or readily accessible starting materials: a boronic acid (or its ester equivalent) and an aryl halide. This approach is highly efficient and tolerates a wide range of functional groups.

Sources

Electronic Topography & Reactivity of Fluoro-Methyl Benzonitriles

A Mechanistic Guide for Medicinal Chemistry & Materials Science[1]

Executive Summary

The fluoro-methyl benzonitrile scaffold represents a cornerstone in modern medicinal chemistry, offering a unique "push-pull" electronic environment that modulates lipophilicity, metabolic stability, and binding affinity. This guide deconstructs the physicochemical interplay between the electron-withdrawing nitrile (-CN) and fluorine (-F) substituents against the electron-donating methyl (-CH₃) group. We provide actionable insights into their Hammett parameters, dipole vector additions, and specific reactivity profiles (notably

Electronic Architecture: The "Push-Pull" Mechanics[1]

The reactivity and binding properties of this scaffold are dictated by the competition between inductive withdrawal (

1.1 Hammett Substituent Constants & Dipole Vectors

The nitrile group is a potent electron-withdrawing group (EWG), significantly deactivating the aromatic ring towards electrophilic attack but activating it for nucleophilic attack. The introduction of fluorine adds a secondary EWG vector, while the methyl group acts as a weak donor (EDG).

Table 1: Electronic Parameters of Key Substituents

| Substituent | Effect on Ring Electron Density | ||||

| -CN | 0.66 | 0.56 | 0.57 | 0.08 | Strong Deactivation |

| -F | 0.06 | 0.34 | 0.52 | -0.46 | Inductive Deactivation / Resonance Activation |

| -CH₃ | -0.17 | -0.07 | -0.05 | -0.13 | Weak Activation |

| -H | 0.00 | 0.00 | 0.00 | 0.00 | Neutral Reference |

Data derived from Hansch, Leo, and Taft parameters.

Critical Insight - The "Ortho Effect": While Hammett constants predict para/meta behavior, ortho-fluorine substitution creates a massive dipole moment enhancement. In 2-fluoro-benzonitrile, the dipole vectors of -CN and -F (at 60°) are additive, significantly increasing polarity compared to the para-isomer where vectors oppose (180°). This has profound implications for solubility and binding in polar enzyme pockets.[1]

1.2 Visualization: Electronic Force Map

The following diagram illustrates the opposing forces (Inductive vs. Resonance) that define the scaffold's reactivity.[1]

Figure 1: Electronic Force Map illustrating the competing inductive and resonance effects that modulate the benzonitrile core's reactivity and stability.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The most distinct chemical property of fluoro-benzonitriles is their susceptibility to

2.1 The Fluorine Paradox

Although the C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), fluoro-benzonitriles react faster than their chloro- or bromo-analogs with nucleophiles.

-

Mechanism: The rate-determining step is the addition of the nucleophile to form the Meisenheimer complex, not the bond breaking.

-

Causality: Fluorine's high electronegativity stabilizes the anionic transition state (Meisenheimer complex) more effectively than other halogens, significantly lowering the activation energy (

).

Strategic Application:

Researchers can utilize a para-fluoro group as a "dummy" handle to introduce amines or alkoxides via

Experimental Protocol: Pd-Catalyzed Cyanation (Green Chemistry)

For synthesizing the fluoro-methyl benzonitrile core from aryl halides, modern protocols avoid the harsh, toxic conditions of the Rosenmund-von Braun reaction (stoichiometric CuCN at >200°C). The following protocol utilizes non-toxic potassium hexacyanoferrate(II).

3.1 Protocol: Cyanation of 4-Bromo-2-fluoro-1-methylbenzene

Objective: Convert aryl bromide to aryl nitrile while preserving the fluoro-methyl substitution pattern.

Reagents:

-

Substrate: 4-Bromo-2-fluoro-1-methylbenzene (1.0 equiv)

-

Cyanide Source:

(0.5 equiv) — Non-toxic solid source. -

Catalyst:

(1-2 mol%) -

Base:

(1.0 equiv) -

Solvent: DMA (N,N-Dimethylacetamide) or NMP.

Step-by-Step Methodology:

-

Inert Setup: Charge a reaction vial with the aryl bromide (1 mmol),

(185 mg, 0.5 mmol), -

Solvation: Add anhydrous DMA (2-3 mL) via syringe.

-

Reaction: Heat the mixture to 120°C for 12–16 hours. Note: Monitoring via LCMS is critical to ensure full conversion.[1]

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

) to remove inorganic salts and DMA.[1] -

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

3.2 Synthetic Workflow Diagram

Figure 2: Catalytic cycle and workflow for the Pd-catalyzed cyanation using non-toxic ferrocyanide sources.

ADME & Bioisosteric Implications[1]

In drug development, the fluoro-methyl benzonitrile motif is often employed to optimize Lipophilic Efficiency (LipE) .

-

Metabolic Stability: The methyl group is a "soft spot" for CYP450-mediated benzylic oxidation.[1] Placing a fluorine atom ortho to the methyl group can sterically hinder this oxidation or electronically deactivate the benzylic C-H bonds.[1] Furthermore, replacing a phenyl ring hydrogen with fluorine (

) at the para position blocks metabolic hydroxylation. -

Lipophilicity (LogP):

-

Adding -F typically increases LogP (more lipophilic).

-

Adding -CN lowers LogP (more polar) relative to -H or -Me.

-

Result: The combination allows fine-tuning of solubility without introducing ionizable groups.[1]

-

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[2] Chemical Communications, (12), 1388–1389. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

- Neustadt, B. R. (2020). The Chemistry of Fluorine in Drug Discovery. Journal of Medicinal Chemistry. (Contextual grounding on metabolic blocking).

Sources

Technical Guide: Crystal Structure Analysis of 2-(3-Fluoro-4-methylphenyl)benzonitrile

Executive Summary

The compound 2-(3-Fluoro-4-methylphenyl)benzonitrile represents a critical class of biphenyl intermediates used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), sartans, and xanthine oxidase inhibitors (e.g., Febuxostat analogs).

Structurally, it features a biphenyl core with an ortho-nitrile substituent on one ring and a meta-fluoro/para-methyl substitution pattern on the other. This specific substitution creates a unique crystallographic challenge: the competition between

This guide provides a self-validating workflow for the crystallization, data collection, and structural refinement of this molecule, emphasizing the resolution of disorder and the analysis of weak intermolecular interactions (

Part 1: Molecular Context & Crystallizability

The Conformational Landscape

Before attempting crystallization, one must understand the molecule's degrees of freedom. Biphenyls are rarely planar in the solid state due to steric repulsion between ortho-hydrogens and substituents.

-

The Twist (Dihedral Angle): The 2-cyano group forces a significant twist between the two phenyl rings to relieve steric strain with the ortho-hydrogens of the adjacent ring. Expect a dihedral angle in the range of 45°–60° .

-

The Fluorine Factor: The 3-fluoro substituent adds polarity but has a Van der Waals radius similar to hydrogen (

vs

Solubility Profile & Solvent Selection

The molecule is lipophilic (Biphenyl core) but possesses a polar "head" (Nitrile).

-

High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

-

Low Solubility: Hexane, Heptane, Water.

-

Crystallization Strategy: Slow evaporation often yields amorphous glass due to the rotational freedom. Vapor Diffusion or Slow Cooling is required to lock the conformation.

Figure 1: Crystallization Decision Matrix

Caption: Decision matrix for solvent selection based on the biphenyl nitrile polarity profile. Method B is preferred to minimize solvent inclusion.

Part 2: Experimental Protocols

Crystal Growth Protocol (Vapor Diffusion)

This method allows the system to find the energetic minimum slowly, reducing the risk of twinning.

-

Dissolution: Dissolve 20 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a small vial (inner vial). Ensure the solution is clear; filter through a 0.22

PTFE syringe filter if necessary to remove nucleation seeds. -

Antisolvent Setup: Place the inner vial (uncapped) into a larger jar containing 5 mL of n-Heptane .

-

Equilibration: Cap the outer jar tightly. Store at 18°C in a vibration-free environment.

-

Timeline: Heptane vapors will diffuse into the DCM, slowly lowering solubility. Crystals should appear within 48–72 hours.

Data Collection Parameters

Because of the methyl group rotation and potential fluorine disorder, room temperature data is insufficient.

| Parameter | Setting | Rationale |

| Temperature | 100 K (Liquid Nitrogen) | Freezes methyl rotation; reduces thermal ellipsoids ( |

| Source | Mo | Standard for organic small molecules. Minimizes absorption compared to Cu. |

| Resolution | 0.75 | Critical to differentiate electron density of F ( |

| Strategy | Full Sphere | Collect high redundancy (>4x) to accurately model weak intensities at high angles. |

Part 3: Structure Solution & Refinement

The Phase Problem & Solution

Use Intrinsic Phasing (SHELXT) or Direct Methods (SHELXS). The molecule contains no heavy atoms, so the solution should be straightforward unless twinning is present.

Handling Disorder (The Critical Step)

The most common error in analyzing fluorinated biphenyls is ignoring the rotational disorder of the fluorinated ring.

Symptom: The Fluorine atom appears as an elongated ellipsoid, or a large residual electron density peak (

Refinement Protocol (SHELXL):

-

Identify Disorder: Check the difference Fourier map. If you see a "ghost" fluorine, the ring is disordered.

-

Split Positions: Assign two parts (Part 1 and Part 2) to the Fluorine and the ring carbons if necessary.

-

Restraints: Apply EADP (Equal Anisotropic Displacement Parameters) if the populations are close to 0.5/0.5. Use SUMP to ensure occupancies sum to 1.0.

-

Methyl Group: The methyl hydrogens should be refined using a riding model (HFIX 137 for rotating methyls), allowing the torsion angle to refine.

Figure 2: Refinement Logic Flow

Caption: Workflow for detecting and refining fluorine positional disorder in the crystal lattice.

Part 4: Structural Analysis & Packing

Once the structure is refined, the analysis must focus on the intermolecular interactions that stabilize the lattice.

Quantitative Metrics Table

Report these values in your analysis:

| Geometric Parameter | Expected Range | Significance |

| C1-C1' Bond Length | 1.48 – 1.50 | Indicates lack of double-bond character (limited conjugation). |

| Torsion Angle ( | 45° – 65° | Measure of steric strain between 2-CN and 2'-H/6'-H. |

| 1.13 – 1.15 | Standard triple bond. Deviation suggests strong interaction. | |

| Intermolecular | 2.30 – 2.60 | Weak hydrogen bond stabilizing the packing. |

Key Interactions

-

Dipole Stacking: The nitrile group is highly polar. Expect antiparallel stacking of the nitrile groups or

interactions where the nitrogen points toward the center of an adjacent phenyl ring. -

Fluorine Contacts: Look for

contacts. While weak, these often direct the packing in the absence of strong donors (OH, NH). -

Pi-Stacking: Due to the twist, "face-to-face" pi-stacking of the biphenyl units is unlikely. Expect "edge-to-face" (T-shaped) interactions.

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

-

Chopra, D., & Guru Row, T. N. (2011). The role of organic fluorine in crystal engineering. CrystEngComm, 13, 2175-2186. Link

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

- Desiraju, G. R. (2007). Crystal Engineering: A Textbook. World Scientific Publishing. (Focus on Weak Hydrogen Bonds).

Biaryl Nitrile Intermediates: A Technical Guide to Design, Synthesis, and Application

Topic: Overview of Biaryl Nitrile Intermediates in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The biaryl nitrile motif represents a privileged scaffold in modern medicinal chemistry, serving as a cornerstone in drugs ranging from aromatase inhibitors (Letrozole) to non-nucleoside reverse transcriptase inhibitors (Rilpivirine). Beyond its role as a structural linker, the nitrile group (

This guide provides a comprehensive technical analysis of biaryl nitriles, moving beyond basic definitions to explore the electronic causality behind their efficacy, robust synthetic protocols, and their strategic deployment in lead optimization.

Structural & Electronic Pharmacophore Analysis

The Nitrile as a Bioisostere and Electronic Modulator

The nitrile group is unique due to its linear geometry (

| Property | Nitrile ( | Carbonyl ( | Hydroxyl ( | Halogen ( |

| Geometry | Linear ( | Trigonal Planar | Bent | Spherical |

| H-Bond Acceptor | Moderate (N lone pair) | Strong | Strong | Weak |

| Dipole Moment | High (~3.9 D) | High (~2.3-3.0 D) | Moderate (~1.7 D) | Low (~1.5 D) |

| Metabolic Role | Blocks oxidation | Prone to reduction | Phase II conjugation | Blocks oxidation |

Mechanistic Insight:

-

Electronic Withdrawal: The strong electron-withdrawing nature (

) of the nitrile group deactivates the attached aromatic ring, reducing the electron density. This is critical for stabilizing biaryl systems against oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the ortho or para positions relative to the nitrile. -

Binding Interactions: The lone pair on the nitrogen atom serves as a weak-to-moderate hydrogen bond acceptor, often targeting Serine or Threonine hydroxyls or backbone amides (e.g., in the HIV-1 NNRTI binding pocket).

Visualization: Pharmacophore Interactions

The following diagram illustrates the multimodal interactions of a biaryl nitrile within a theoretical binding pocket.

Figure 1: Multimodal pharmacophoric interactions of the biaryl nitrile moiety.[2]

Synthetic Methodologies

Constructing the biaryl nitrile scaffold requires choosing between convergent (coupling pre-functionalized partners) and divergent (late-stage cyanation) strategies.

Pathway Selection Logic

-

Route A: Suzuki-Miyaura Coupling (Convergent)

-

Route B: Pd-Catalyzed Cyanation (Divergent)

Figure 2: Strategic decision tree for biaryl nitrile synthesis.

Experimental Protocols

The following protocols are designed to be self-validating systems. Success is defined by high conversion (>90%) and minimal dehalogenation byproducts.

Protocol A: Robust Suzuki-Miyaura Coupling

Target: Synthesis of 4'-cyano-biphenyls from aryl boronic acids and 4-bromobenzonitrile.

Reagents:

-

4-Bromobenzonitrile (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) - Chosen for resistance to oxidation compared to -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio) - Essential for solubilizing inorganic base.

Step-by-Step Procedure:

-

Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Seal and purge with Nitrogen/Argon for 5 minutes. Why: Oxygen promotes homocoupling of boronic acids.

-

Catalyst Addition: Add the Pd catalyst rapidly against a positive pressure of inert gas.

-

Solvation: Add the degassed solvent mixture via syringe.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide.

-

Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Palladium-Catalyzed Cyanation (Rosenmund-von Braun Replacement)

Target: Conversion of Biaryl Bromides to Biaryl Nitriles.

Reagents:

-

Biaryl Bromide (1.0 equiv)

-

Cyanide Source:

(0.6 equiv) - Safer and easier to handle than NaCN/KCN; releases CN slowly. -

Catalyst:

(2 mol%) + Ligand: dppf (4 mol%) - The large bite angle of dppf accelerates the reductive elimination of the nitrile product. -

Additive: Zinc powder (10 mol%) - Keeps the Pd cycle active by reducing Pd(II) to Pd(0).

-

Solvent: DMF or DMA (anhydrous).

Step-by-Step Procedure:

-

Setup: In a glovebox or under strict Argon flow, combine Biaryl Bromide,

, -

Solvation: Add anhydrous DMF.

-

Thermal Activation: Seal and heat to 120°C for 12–16 hours. Note: High temperature is required for the difficult transmetallation step with Zinc.

-

Quench (Critical): Cool to RT. Dilute with EtOAc and wash with 2M Ammonium Hydroxide or saturated

. Why: Ammonia complexes the excess Zinc salts, preventing emulsions. -

Purification: Standard silica chromatography.

Case Studies in Drug Discovery

Letrozole (Femara)

-

Indication: Hormone-receptor-positive breast cancer.

-

Mechanism: Aromatase Inhibitor.[5]

-

Role of Nitrile: The biaryl nitrile motif is critical.[5] The nitrile nitrogen coordinates with the Heme Iron (Fe) of the CYP19 (aromatase) enzyme, mimicking the steroid C-19 oxidation intermediate. The electron-deficient cyanophenyl ring also engages in

-stacking with the active site residues.

Rilpivirine (Edurant)

-

Indication: HIV-1 Infection (NNRTI).

-

Role of Nitrile: Rilpivirine contains a cyanovinyl group and a benzonitrile. The nitrile acts as a hydrogen bond acceptor with the backbone amide of the NNRTI binding pocket. Crucially, the nitrile fits into a hydrophobic tunnel (the "tolerant region"), allowing the drug to maintain potency even against mutant viral strains (e.g., K103N) where other rigid inhibitors fail.

Perampanel (Fycompa)

-

Indication: Epilepsy (AMPA receptor antagonist).

-

Role of Nitrile: The benzonitrile moiety serves as a classic bioisostere for a carbonyl group, improving metabolic stability while maintaining the necessary dipole for receptor binding.

References

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[3] Journal of Medicinal Chemistry.[2][5] Link

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.[6] RSC Medicinal Chemistry.[6] Link

- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. (Reference for Rosenmund-von Braun and Suzuki conditions). Elsevier.

-

Velcicky, J., et al. (2011). Development of a Palladium-Catalyzed Cyanation of Aryl Halides: A Practical Route to Aryl Nitriles. Journal of the American Chemical Society. Link

-

Janssen, P. A., et al. (2005). The discovery of Rilpivirine (TMC278): a diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry.[2][5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Scalable Synthesis of 2-(3-Fluoro-4-methylphenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 2-(3-Fluoro-4-methylphenyl)benzonitrile

2-(3-Fluoro-4-methylphenyl)benzonitrile is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its biaryl structure, substituted with a fluorine atom and a methyl group, imparts unique conformational and electronic properties that are often sought after in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The nitrile group serves as a versatile synthetic handle, readily convertible to other functional groups such as amines, carboxylic acids, and tetrazoles. Given its importance, the development of robust and scalable synthetic protocols for this intermediate is of paramount interest to the pharmaceutical and chemical industries.

This comprehensive guide provides detailed, field-proven protocols for the scalable synthesis of 2-(3-Fluoro-4-methylphenyl)benzonitrile. We will delve into the rationale behind the chosen synthetic strategies, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. Additionally, an alternative synthetic route will be presented, offering flexibility in process development.

Recommended Scalable Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] Its scalability, tolerance of a wide range of functional groups, and the commercial availability of starting materials make it the preferred method for the industrial production of biaryl compounds.[2][3]

The proposed synthesis of 2-(3-Fluoro-4-methylphenyl)benzonitrile via this method involves the palladium-catalyzed coupling of 2-bromobenzonitrile with (3-fluoro-4-methylphenyl)boronic acid.

Reaction Scheme:

Figure 1. Suzuki-Miyaura cross-coupling for the synthesis of the target compound.

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling, especially on a large scale, hinges on the careful selection of the catalyst, ligand, base, and solvent. For the coupling of 2-bromobenzonitrile, which is sterically hindered at the ortho position, with a substituted phenylboronic acid, the following considerations are crucial:

-

Palladium Catalyst and Ligand: The oxidative addition of the aryl bromide to the palladium(0) center is a critical step in the catalytic cycle.[4] For sterically hindered substrates like 2-bromobenzonitrile, bulky and electron-rich phosphine ligands are often necessary to promote this step and enhance the overall catalytic activity.[5] Modern palladium precatalysts, such as those from the Buchwald or PEPPSI families (e.g., XPhos Pd G3 or Pd-PEPPSI-IPr), are designed for challenging couplings and are often effective.[6] These precatalysts are often air- and moisture-stable, which is a significant advantage in a manufacturing setting.

-

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. A moderately strong base is typically required to activate the boronic acid. For large-scale operations, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred due to their low cost, ease of handling, and effectiveness.[6] The use of an aqueous solution of the base can facilitate the reaction by aiding in the dissolution of the base and promoting the transmetalation step.

-

Solvent System: The choice of solvent is critical for ensuring the solubility of all reactants and intermediates. A mixture of an organic solvent and water is commonly employed. Toluene, 1,4-dioxane, or 2-methyltetrahydrofuran (2-MeTHF) are excellent choices for the organic phase due to their ability to dissolve the organic components and their suitable boiling points for the reaction. The addition of water helps to dissolve the inorganic base.[6]

Detailed Scalable Protocol for Suzuki-Miyaura Coupling

This protocol is designed for a laboratory scale of approximately 10-100 grams and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (for 10g scale) | Molar Equiv. |

| 2-Bromobenzonitrile | 2042-37-7 | 182.02 | 10.0 g | 1.0 |

| (3-Fluoro-4-methylphenyl)boronic acid | 168267-99-0 | 153.95 | 9.3 g | 1.1 |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.062 g | 0.005 |

| XPhos | 564483-18-7 | 476.65 | 0.26 g | 0.01 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.2 g | 2.0 |

| Toluene | 108-88-3 | 92.14 | 100 mL | - |

| Water (degassed) | 7732-18-5 | 18.02 | 20 mL | - |

Equipment:

-

Three-necked round-bottom flask of appropriate size (e.g., 500 mL for 10g scale)

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Nitrogen inlet/outlet

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Crystallization vessel

Experimental Workflow:

Figure 3. Alternative synthesis via condensation and decarbonylation.

This route involves the condensation of a substituted phenylacetonitrile with a dialkyl oxalate in the presence of a base and a phase transfer catalyst, followed by a decarbonylation reaction. While this method is palladium-free, it may require higher temperatures and the handling of different types of reagents and intermediates.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient, versatile, and scalable method for the synthesis of 2-(3-Fluoro-4-methylphenyl)benzonitrile. The protocol provided, with its detailed explanation of the rationale behind the choice of reagents and conditions, offers a solid foundation for researchers and process chemists to produce this valuable intermediate on a large scale. The alternative condensation-decarbonylation route provides a useful palladium-free option. Successful scaling of any chemical process requires careful optimization and adherence to safety protocols.

References

-

ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Available from: [Link]

- ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. 2025.

-

RSC Publishing. A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. Available from: [Link]

- ACS Publications. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development. 2022.

- Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. 1998.

- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. 2022.

- PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

- PubMed Central. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. 2025.

- ACS Publications. A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development. 2020.

-

ResearchGate. Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic.... Available from: [Link]

- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.

- Google Patents. A process for the preparation of 4-fluoro-2-methylbenzonitrile. WO2016024224A1.

- Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- Benchchem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.

- Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. 2025.

- PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. 2017.

- CovaSyn. Optimizing Suzuki Coupling Reactions.

- ETH Zurich Research Collection. Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry.

- PubMed Central.

- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.

- PubMed Central.

- ANDRITZ.

- Google Patents. A process for the preparation of 2-(4-methylphenyl)

- Benchchem.

- ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [a].

- Shiratori Pharmaceutical Co., Ltd.

- ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. 2014.

- Google Patents. (12)

- Google Patents. Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B.

- Google Patents. A process for the preparation of 2-(4-methylphenyl)

- Google Patents. Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B.

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry.

- The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Organic Process Research & Development. 2025.

- PubMed Central. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Suzuki-Miyaura Coupling for 2-(3-Fluoro-4-methylphenyl)benzonitrile

Abstract & Strategic Significance

The synthesis of 2-(3-Fluoro-4-methylphenyl)benzonitrile represents a classic challenge in biaryl construction: the formation of a sterically encumbered ortho-substituted bond. This scaffold is frequently observed in Sartan-class antihypertensives, liquid crystals, and kinase inhibitors where the ortho-nitrile serves as a critical hydrogen-bond acceptor or a precursor to tetrazoles/amidines.

This guide provides a definitive protocol for coupling 2-bromobenzonitrile with (3-fluoro-4-methylphenyl)boronic acid . The presence of the ortho-cyano group on the electrophile and the fluoro-methyl substitution pattern on the nucleophile requires a catalyst system capable of overcoming steric hindrance while preventing protodeboronation.

Retrosynthetic Analysis & Strategy

The disconnection is made at the biaryl bond. We utilize the Suzuki-Miyaura cross-coupling due to its tolerance of the nitrile functionality (unlike Grignard/Kumada) and the specific electronic activation provided by the nitrile group.

-

Electrophile (Partner A): 2-Bromobenzonitrile.[1] The nitrile group at the ortho position activates the C-Br bond towards oxidative addition via electron withdrawal, but simultaneously imposes steric hindrance.

-

Nucleophile (Partner B): (3-Fluoro-4-methylphenyl)boronic acid. The fluorine atom (meta to boron) exerts an inductive withdrawing effect, potentially slowing transmetallation, while the methyl group (para to boron) provides slight donation.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of the target biaryl.

Optimized Experimental Protocol

Two methods are provided. Method A is the robust "workhorse" protocol suitable for initial scale-up (1-10g). Method B is a high-performance protocol using advanced ligands for challenging cases or if Method A yields are <70%.

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Recommended for first-pass synthesis due to catalyst stability and ease of handling.

Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Amount (Example) |

| 2-Bromobenzonitrile | 182.02 | 1.0 | 1.82 g (10 mmol) |

| (3-Fluoro-4-methylphenyl)boronic acid | 153.95 | 1.2 | 1.85 g (12 mmol) |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 245 mg (3 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 3.45 g (25 mmol) |

| 1,4-Dioxane | Solvent | - | 40 mL |

| Water (Degassed) | Solvent | - | 10 mL |

Step-by-Step Procedure

-

Degassing: Sparge the 1,4-dioxane and water separately with nitrogen or argon for 20 minutes prior to use. Oxygen is the primary cause of homocoupling side products.

-

Assembly: In a 100 mL round-bottom flask (or reaction vial), combine the 2-bromobenzonitrile , boronic acid , and Pd(dppf)Cl₂ .

-

Solvation: Add the degassed 1,4-dioxane. Stir gently to dissolve the organic components.

-

Activation: Add the K₂CO₃ followed by the degassed water. The mixture will become biphasic.

-

Reaction: Equip with a reflux condenser. Evacuate and backfill with nitrogen (3 cycles). Heat the mixture to 90°C (internal temperature) for 4–6 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 4:1) or HPLC. The limiting reagent (bromide) should be consumed.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 30 mL).

-

Drying: Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: High-Performance Protocol (SPhos/Pd)

Recommended if steric hindrance at the nitrile position leads to sluggish conversion.

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).[9] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally good at creating the active Pd(0) species for sterically hindered biaryls.

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: Toluene/Water (10:1).

-

Conditions: 100°C for 2-3 hours.

Mechanistic Insights & Troubleshooting

Understanding the catalytic cycle is crucial for troubleshooting.

Catalytic Cycle Visualization

Figure 2: Catalytic cycle highlighting critical control points.

Troubleshooting Table

| Issue | Observation | Root Cause | Solution |

| Low Conversion | Starting bromide remains. | Catalyst deactivation or poor oxidative addition. | Switch to Method B (SPhos). Ensure rigorous degassing. |

| Homocoupling | Ar-Ar dimer (from boronic acid) observed. | Presence of Oxygen. | Sparge solvents longer. Add catalyst last under counter-flow of N₂. |

| Hydrolysis | Nitrile converts to amide. | Base concentration too high or temp too high. | Switch base to K₃PO₄ or Na₂CO₃ (milder than hydroxides). Reduce temp to 80°C. |

| Protodeboronation | Fluorotoluene byproduct.[10] | Unstable boronic acid. | Use 1.5 equiv of boronic acid.[11] Switch to anhydrous conditions (using CsF in Dioxane). |

Purification & Characterization

Purification Protocol

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of Hexanes:Ethyl Acetate (100:0 to 90:10).

-

Rf Value: The product is less polar than the boronic acid but slightly more polar than the bromide. Expect Rf ~0.3-0.4 in 9:1 Hex/EtOAc.

-

Recrystallization (Optional): If solid, recrystallize from Ethanol/Heptane.

Expected Analytical Data

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃):

-